molecular formula C13H13ClF6N4O3S B2959866 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide CAS No. 2060748-07-2

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide

Cat. No.: B2959866
CAS No.: 2060748-07-2
M. Wt: 454.77
InChI Key: FXWVDGDGOSYXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a piperazine ring, and a trifluoromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common approach includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group on the pyridine ring .

Scientific Research Applications

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has potential as a biochemical probe for investigating cellular processes and enzyme functions.

    Medicine: It is explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another compound with a similar piperazine core but different substituents.

    3-chloro-5-(trifluoromethyl)pyridine: A simpler compound that shares the pyridine ring with chloro and trifluoromethyl groups.

Uniqueness

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-(trifluoromethylsulfonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF6N4O3S/c14-9-5-8(12(15,16)17)6-21-10(9)7-22-11(25)23-1-3-24(4-2-23)28(26,27)13(18,19)20/h5-6H,1-4,7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWVDGDGOSYXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.